(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate
Overview
Description
(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is a chiral piperidine derivative. This compound is notable for its complex stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies. It is often used in organic synthesis and medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester and the hydroxyethyl group. Key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Ester: This step often involves esterification reactions using tert-butyl alcohol and a suitable carboxylic acid derivative.
Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution reactions, where a hydroxyethyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Alkyl halides or tosylates in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate is used as a building block for more complex molecules. Its chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure allows for the exploration of interactions with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as acting as enzyme inhibitors or receptor modulators. Research is ongoing to explore its potential therapeutic applications.
Industry
In the chemical industry, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The hydroxyethyl group can form hydrogen bonds, while the piperidine ring can engage in hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,5S)-Tert-butyl 5-methyl-2-(2-hydroxyethyl)piperidine-4-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
(2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-methoxyethyl)piperidine-4-carboxylate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
The unique combination of the tert-butyl ester, ethyl group, and hydroxyethyl group in (2R,4R,5S)-Tert-butyl 5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate provides distinct steric and electronic properties. These features can influence its reactivity and interactions, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2R,4R,5S)-5-ethyl-2-(2-hydroxyethyl)piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-5-10-9-15-11(6-7-16)8-12(10)13(17)18-14(2,3)4/h10-12,15-16H,5-9H2,1-4H3/t10-,11+,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAFNWJVGYDHPM-GRYCIOLGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CC1C(=O)OC(C)(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN[C@H](C[C@H]1C(=O)OC(C)(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117751 | |
Record name | 4-Piperidinecarboxylic acid, 5-ethyl-2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R,4R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417788-94-3 | |
Record name | 4-Piperidinecarboxylic acid, 5-ethyl-2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R,4R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417788-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 5-ethyl-2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (2R,4R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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